Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring attached to a hexahydro-S-indacenyl group through a thioxoethyl linkage. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- typically involves the reaction of 1,2,3,5,6,7-hexahydro-S-indacene with morpholine-4-sulfonamide under specific conditions. One common method involves the use of 4-isocyanato-1,2,3,5,6,7-hexahydro-S-indacene, which reacts with morpholine-4-sulfonamide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and HPLC.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- involves its interaction with specific molecular targets. For instance, it has been identified as a potent and selective inhibitor of the NLRP3 inflammasome, a protein complex involved in the inflammatory response . The compound binds to the NLRP3 protein, preventing its activation and subsequent inflammatory signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((1,2,3,5,6,7-Hexahydro-S-indacen-4-yl)carbamoyl)-4-hydroxy-4-methyl-4-morpholine: This compound shares a similar core structure but differs in the functional groups attached to the morpholine ring.
Uniqueness
Morpholine, 4-(2-(1,2,3,5,6,7-hexahydro-S-indacen-4-yl)-2-oxo-1-thioxoethyl)- is unique due to its specific thioxoethyl linkage, which imparts distinct chemical and biological properties. Its ability to inhibit the NLRP3 inflammasome selectively makes it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
65935-72-0 |
---|---|
Molekularformel |
C18H21NO2S |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-morpholin-4-yl-2-sulfanylideneethanone |
InChI |
InChI=1S/C18H21NO2S/c20-17(18(22)19-7-9-21-10-8-19)16-14-5-1-3-12(14)11-13-4-2-6-15(13)16/h11H,1-10H2 |
InChI-Schlüssel |
SZKUGAZCYYUKFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)C(=O)C(=S)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.